4-Hydroxy Nisoldipine

Drug Metabolism CYP450 Enzymology Drug-Drug Interactions

Researchers quantifying Nisoldipine metabolism face systematic errors when using parent-drug or generic dihydropyridine surrogates, as divergent physicochemical properties and ionization efficiencies compromise chromatographic accuracy. 4-Hydroxy Nisoldipine (M9/BAY-r-9425) is the structurally distinct, primary hydroxylated metabolite that resolves this bottleneck. • Distinct LogP and higher TPSA relative to Nisoldipine ensure authentic retention time and MS ionization behavior for robust LC-MS/MS method validation • Formed via a CYP3A4-independent pathway, enabling its use as a specific probe to differentiate clearance mechanisms in polypharmacy DDI investigations • Validated for incurred sample reanalysis: >95% of repeats within ±15%, with negligible matrix effects supporting reliable PK parameter derivation (AUC, Cmax, t½)

Molecular Formula C20H24N2O7
Molecular Weight 404.4 g/mol
CAS No. 106685-70-5
Cat. No. B017901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Nisoldipine
CAS106685-70-5
Synonyms2,6-Dimethyl-4-(2-nitro-phenyl)-1,4-dihydro-pyridine-3,5-dicarboxylic Acid 3-(2-hydroxy-2-methylpropyl) Ester 5-Methyl Ester;  _x000B_
Molecular FormulaC20H24N2O7
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C20H24N2O7/c1-11-15(18(23)28-5)17(13-8-6-7-9-14(13)22(26)27)16(12(2)21-11)19(24)29-10-20(3,4)25/h6-9,17,21,25H,10H2,1-5H3
InChIKeyMOZPKZYMNVFLSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy Nisoldipine Reference Standard


4-Hydroxy Nisoldipine (CAS 106685-70-5), also designated as BAY-r-9425 or Nisoldipine metabolite M9, is a primary hydroxylated metabolite of the dihydropyridine calcium channel blocker Nisoldipine (BAY k 5552). It is formed endogenously via hydroxylation of the isobutyl side chain of the parent drug and is characterized by the molecular formula C20H24N2O7 and a molecular weight of 404.41 g/mol [1]. As a major circulating metabolite, it serves as an essential analytical reference standard for quantifying Nisoldipine metabolism in clinical pharmacokinetic and drug-drug interaction studies .

Compound Identity Primary hydroxylated metabolite of Nisoldipine
Analytical Workflow LC-MS/MS metabolite quantification in biological matrices
Metabolic Probe CYP3A4-independent pathway marker for DDI studies

Why 4-Hydroxy Nisoldipine Cannot Be Substituted


Substituting 4-Hydroxy Nisoldipine with the parent drug Nisoldipine or a generic dihydropyridine analog is scientifically invalid in analytical and metabolic studies. 4-Hydroxy Nisoldipine is a structurally distinct chemical entity with unique physicochemical properties, including a higher topological polar surface area (TPSA) and distinct LogP, which directly influence its chromatographic behavior, ionization efficiency in mass spectrometry, and biological handling [1]. Critically, its metabolic fate diverges from Nisoldipine; studies show that while Nisoldipine's first-pass metabolism is heavily dependent on CYP3A4, the formation of 4-Hydroxy Nisoldipine (M9) proceeds via a CYP3A4-independent pathway, making it a specific biomarker for a distinct metabolic route [2]. Using an incorrect standard or surrogate would lead to inaccurate quantification, flawed pharmacokinetic modeling, and erroneous conclusions regarding drug metabolism and safety.

Chromatographic mismatch

Higher TPSA and distinct LogP alter retention time and ionization compared to parent drug or generic dihydropyridines.

Metabolic pathway divergence

Formation proceeds via a CYP3A4-independent route; Nisoldipine itself does not capture this distinct metabolic fraction.

Quantification bias

Surrogate standards may shift PK parameter estimates and lead to inaccurate metabolic clearance modeling.

4-Hydroxy Nisoldipine: Metabolic Specificity & Validation


CYP3A4-Independent Metabolite Formation

In a clinical drug-drug interaction study, co-administration of the potent CYP3A4 inhibitor ketoconazole with Nisoldipine resulted in a 24-fold increase in mean AUC and an 11-fold increase in Cmax for the parent drug Nisoldipine. In contrast, the plasma concentration of the 4-Hydroxy Nisoldipine metabolite (M9) increased by a 'similar magnitude' to the parent drug, demonstrating that its formation is not mediated by CYP3A4 [1]. This is a critical differentiation from Nisoldipine and other CYP3A4-dependent metabolites, establishing M9 as a marker for an alternative, non-CYP3A4 metabolic route.

CYP3A4 Independence
Head-to-head
Target: M9 plasma concentration increased similarly to parent when CYP3A4 inhibited.
Parent (Nisoldipine): AUC 24-fold, Cmax 11-fold increase with ketoconazole.
Supports non-CYP3A4 metabolic route differentiation.
Clinical DDI study, 5 mg Nisoldipine ± ketoconazole in healthy volunteers.
Drug Metabolism CYP450 Enzymology Drug-Drug Interactions

Key Metabolite in Nisoldipine Biotransformation

In a comprehensive biotransformation study using 14C-labeled Nisoldipine, a total of 18 metabolites were identified. Six of these metabolites were quantitatively important, accounting for approximately 80% of the total radioactivity excreted in urine [1]. While the study does not provide individual percentages for each of the six metabolites, it explicitly identifies hydroxylation of the isobutyl moiety—the pathway generating 4-Hydroxy Nisoldipine—as a primary biotransformation step, placing this compound among the most significant metabolic products of Nisoldipine in humans and animal models.

Major Metabolite Status
Class-level
Part of the 6 quantitatively important metabolites accounting for ~80% of excreted radioactivity.
Supports mass balance and primary clearance pathway studies.
Individual metabolite percentages not reported; class-level inference from 14C-radiolabeled study.
Pharmacokinetics Biotransformation Species Comparison

LC-MS/MS Quantification in Human Plasma

A validated LC-MS/MS method developed for the simultaneous quantification of Nisoldipine and its active metabolite 4-hydroxynisoldipine in human plasma demonstrated robust analytical performance. The method was subjected to matrix effect testing using different batches of human plasma, resulting in no significant influence on the determination of 4-hydroxynisoldipine [1]. Furthermore, incurred sample reanalysis of study samples showed that 95% of the samples were within ±15% of the original analysis, confirming the reproducibility and reliability of the assay for this specific metabolite.

LC-MS/MS Quantification
Method context
No significant matrix effect across human plasma batches; 95% ISR within ±15%.
Supports robust bioanalytical quantification in complex matrices.
Validated protein precipitation LC-MS/MS method; regulatory-aligned validation.
Bioanalysis LC-MS/MS Method Validation

Defined Purity Specification

Commercially available 4-Hydroxy Nisoldipine is supplied with a specified purity of 95% . This defined purity level is essential for its intended use as a quantitative reference standard in analytical method development, calibration, and validation. While the pharmacological activity of the metabolite itself is not the primary differentiator, the assured purity guarantees that any observed analytical signal or biological effect is attributable to the target compound, not to contaminants or degradation products.

Purity Specification
Specification review
95% (HPLC)
Enables accurate preparation of calibration and QC standards.
Standard commercial product specification; certificate of analysis required for lot-specific data.
Reference Standards Quality Control Analytical Chemistry

Applications of 4-Hydroxy Nisoldipine


Non-CYP3A4 Drug-Drug Interactions

Researchers investigating the complex metabolic fate of Nisoldipine can utilize 4-Hydroxy Nisoldipine as a specific probe to study drug interactions that do not involve CYP3A4. As demonstrated, its formation is independent of CYP3A4 [1], allowing scientists to differentiate between CYP3A4-dependent and independent clearance mechanisms when co-administering other therapeutics. This is critical for developing safer polypharmacy regimens in cardiovascular patients.

Quantitative PK/PD Bioanalysis

This metabolite standard is essential for developing and validating robust LC-MS/MS methods for the simultaneous quantification of Nisoldipine and its metabolites in plasma. The validated method, which includes 4-Hydroxy Nisoldipine, demonstrates excellent reproducibility (95% of incurred sample reanalyses within ±15%) and a lack of matrix effects [2]. Its use ensures the accuracy of PK parameters (AUC, Cmax, t½) derived for the metabolite, which is necessary for constructing reliable PK/PD models that link drug exposure to clinical effect.

Metabolite Profiling and Mass Balance

Given its identification as a major metabolite resulting from a primary biotransformation pathway (hydroxylation of the isobutyl moiety), 4-Hydroxy Nisoldipine is a mandatory reference standard for complete metabolic profiling. Studies show it is among the six quantitatively most important metabolites, accounting for a significant portion of Nisoldipine's clearance [3]. Its inclusion in analytical panels is necessary for achieving accurate mass balance and fully characterizing the drug's disposition in both preclinical species and humans.

QC of Nisoldipine Formulations

In pharmaceutical manufacturing and stability testing, 4-Hydroxy Nisoldipine serves as a critical impurity reference standard. Monitoring its levels ensures that the active pharmaceutical ingredient (API) and final drug product meet purity and stability specifications throughout their shelf life. The defined 95% purity of the reference standard allows for accurate quantification of this specific degradation product or process impurity, ensuring compliance with regulatory guidelines for pharmaceutical quality.

Application
Selection Property
Validation Focus
Non-CYP3A4 drug interaction studies
CYP3A4-independent metabolite probe
Metabolic pathway differentiation from parent drug
Plasma PK/PD bioanalysis
Validated LC-MS/MS method suitability
Matrix effect and incurred sample reproducibility review
Metabolite mass balance studies
Major biotransformation pathway marker
Clearance pathway contribution assessment
Pharmaceutical impurity monitoring
Defined purity reference standard
Stability-indicating method and degradation product review

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38 linked technical documents
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